molecular formula C11H14F3N B13297085 (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine

Cat. No.: B13297085
M. Wt: 217.23 g/mol
InChI Key: LDLPUQWLLVCBKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of butan-2-amine with 3,4,5-trifluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine
  • (Butan-2-yl)[(2,4,6-trifluorophenyl)methyl]amine
  • (Butan-2-yl)[(3,5-difluorophenyl)methyl]amine

Uniqueness

This compound is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly affects its chemical and biological properties. This trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H14F3N/c1-3-7(2)15-6-8-4-9(12)11(14)10(13)5-8/h4-5,7,15H,3,6H2,1-2H3

InChI Key

LDLPUQWLLVCBKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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